

# Early-Phase Clinical Trial Data for Pozdeutinurad: A Technical Overview

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## Compound of Interest

Compound Name: Pozdeutinurad

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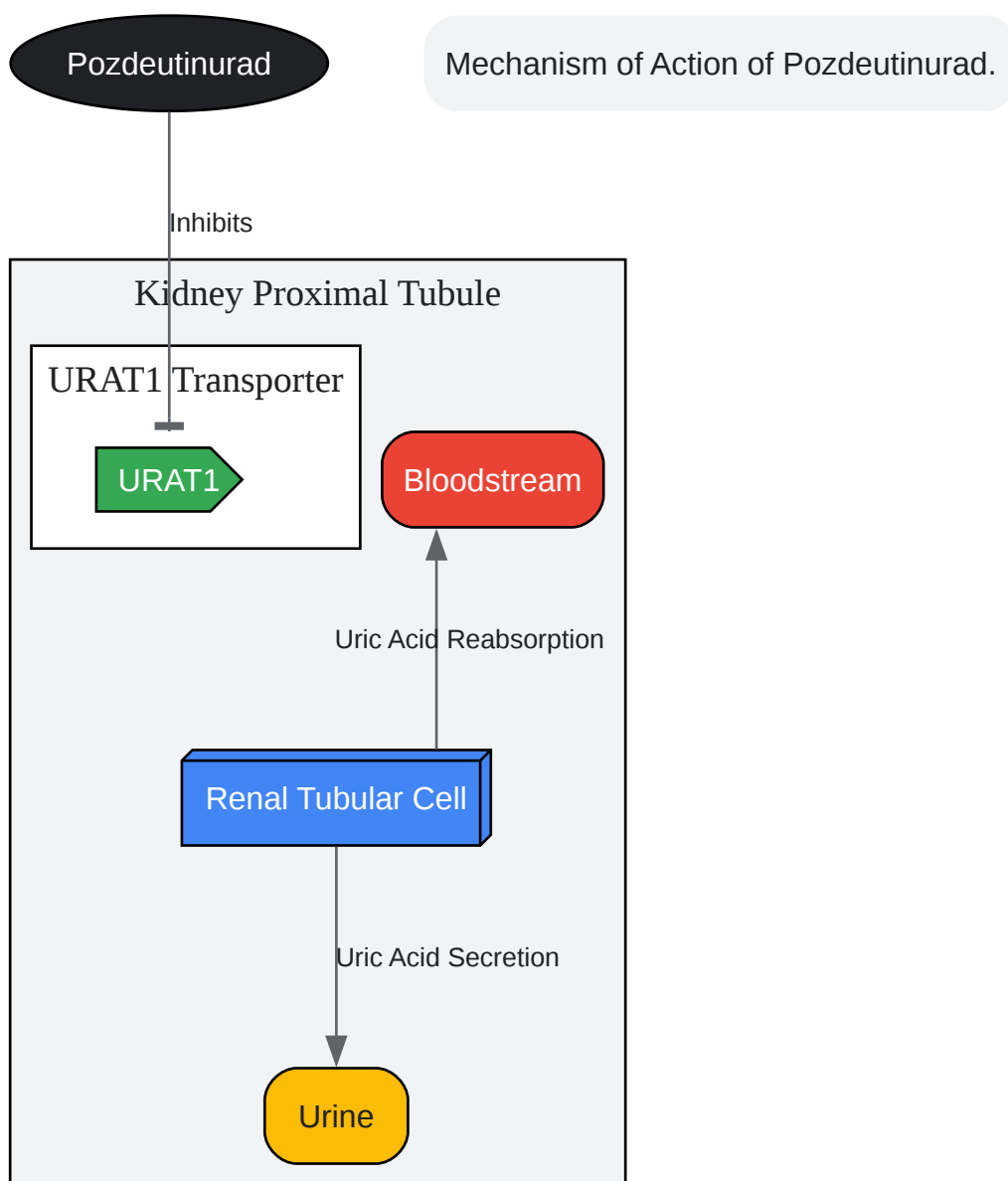
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pozdeutinurad** (formerly AR882) is a potent and selective inhibitor of the urate transporter 1 (URAT1) under development for the treatment of gout.[1][2] By blocking URAT1 in the kidneys, **Pozdeutinurad** increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Elevated sUA is a key factor in the pathogenesis of gout, a painful inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints. [2] This technical guide summarizes the available early-phase clinical trial data for **Pozdeutinurad**, focusing on its efficacy and safety profile, and details the methodologies of the key clinical studies.

## Mechanism of Action

**Pozdeutinurad** exerts its therapeutic effect by inhibiting the URAT1 transporter located in the proximal tubules of the kidneys.[3] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4] By selectively blocking this transporter, **Pozdeutinurad** promotes the excretion of uric acid in the urine, leading to a reduction in sUA levels.[3] This mechanism of action is distinct from that of xanthine oxidase inhibitors (e.g., allopurinol), which reduce the production of uric acid.[3]



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Caption: Mechanism of Action of **Pozdeutinurad**.

## Early-Phase Clinical Trial Data

The clinical development program for **Pozdeutinurad** includes Phase 1 and Phase 2 studies designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

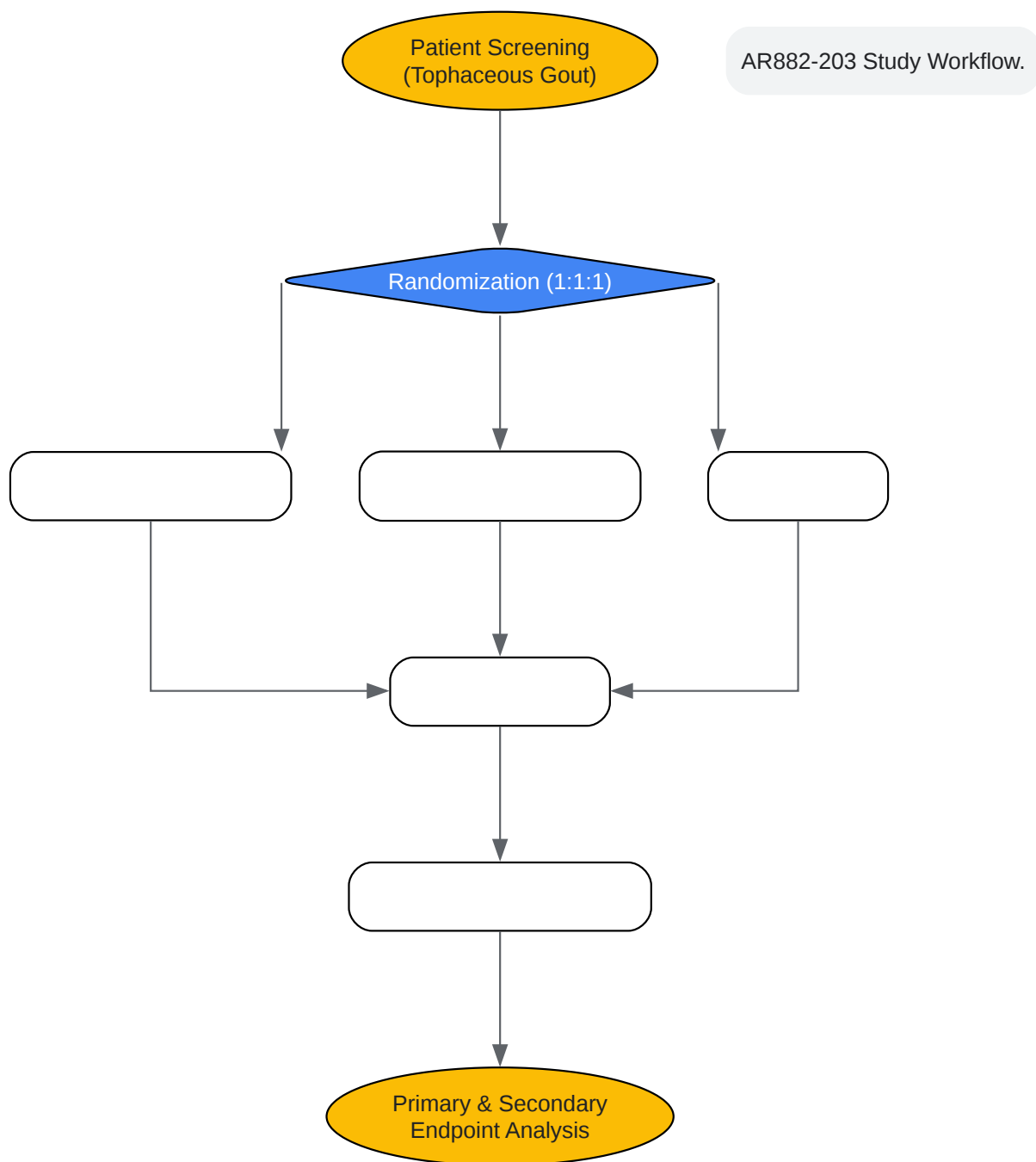
## Phase 2 Clinical Trial (AR882-203)

A key early-phase study is the Phase 2 trial (AR882-203), which assessed the efficacy and safety of **Pozdeutinurad** in patients with tophaceous gout.[5][6]

The AR882-203 study was a six-month, randomized, global, 1:1:1 study involving 42 patients with subcutaneous tophi.[5][6]

- Patient Population: Patients with tophaceous gout were enrolled. The mean baseline sUA among participants ranged from 9.1 to 9.6 mg/dL.[6] Patients were either inadequately controlled on a urate-lowering therapy (ULT) with sUA > 6.0 mg/dL or were ULT naïve with sUA ≥ 7.0 mg/dL.[7]
- Treatment Arms:
  - **Pozdeutinurad** 75 mg once daily
  - **Pozdeutinurad** 50 mg once daily in combination with allopurinol (up to 300mg)
  - Allopurinol (up to 300mg) once daily[6]
- Study Duration: The initial treatment period was six months, with subsequent 6-month extension phases.[8]
- Endpoints:
  - Primary Efficacy Endpoint: Change in sUA at 3 months.[6]
  - Secondary Endpoints: Complete resolution of at least one target tophus with no new or progressing tophi, and safety and tolerability.[6]
- Assessments:
  - Serum uric acid levels were evaluated monthly.[6]
  - Tophi were measured using calipers every 4 weeks.[6]
  - Dual-Energy Computed Tomography (DECT) was used to quantify urate crystal volume at baseline and 6 months.[6]

- Safety and tolerability were assessed throughout the study.[6]



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Caption: AR882-203 Study Workflow.

The AR882-203 study demonstrated significant efficacy of **Pozdeutinurad** in reducing sUA levels and resolving tophi.

Table 1: Serum Uric Acid (sUA) Levels in the AR882-203 Study[6][9]

Treatment Group	Baseline sUA (mg/dL)	Median sUA at 3 Months (mg/dL)	Median sUA at 12 Months (mg/dL)
Pozdeutinurad 75 mg	9.1 - 9.6	4.5	3.9
Pozdeutinurad 50 mg + Allopurinol	9.1 - 9.6	4.7	4.4
Allopurinol	9.1 - 9.6	6.1	4.0 (with Pozdeutinurad 75mg added)

Table 2: Proportion of Patients Achieving Target sUA Levels at 3 Months in the AR882-203 Study[9]

Treatment Group	% Patients with sUA < 6 mg/dL	% Patients with sUA < 5 mg/dL
Pozdeutinurad 75 mg	86%	64%
Pozdeutinurad 50 mg + Allopurinol	77%	69%
Allopurinol	46%	23%

Table 3: Efficacy in Treatment-Naïve vs. Refractory Patients at 12 Months[7]

Treatment Group (Refractory Patients)	Mean Decrease in sUA	Complete Tophus Resolution	Reduction in Urate Crystal Burden
Pozdeutinurad 75 mg	49%	43%	-17.4 cm <sup>3</sup>
Pozdeutinurad 75 mg + Allopurinol	61%	57%	-20.1 cm <sup>3</sup>
Treatment Group (Treatment-Naïve Patients)	Mean Decrease in sUA	Complete Tophus Resolution	Reduction in Urate Crystal Burden
Pozdeutinurad 75 mg	54%	33%	-0.92 cm <sup>3</sup>
Pozdeutinurad 75 mg + Allopurinol	74%	-	-0.03 cm <sup>3</sup>

Long-term treatment with **Pozdeutinurad**, both as monotherapy and in combination with allopurinol, was well-tolerated.[8] Treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity.[8] Importantly, no elevations in serum creatinine were observed, and **Pozdeutinurad** monotherapy did not show clinically significant liver function abnormalities.[8][10]

## Ongoing and Future Studies

Based on the promising results from the Phase 2 program, **Pozdeutinurad** has advanced to pivotal Phase 3 trials.

### Phase 3 Clinical Trial (REDUCE 1)

The REDUCE 1 study is a twelve-month, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **Pozdeutinurad**.

- Patient Population: The study is expected to enroll approximately 750 gout patients, including those with tophi.
- Treatment Arms:

- **Pozdeutinurad** 50 mg
- **Pozdeutinurad** 75 mg
- Placebo
- Primary Endpoint: Reduction of sUA by month six.
- Secondary Endpoints: Tophi and flare reduction.

## Conclusion

The early-phase clinical trial data for **Pozdeutinurad** are encouraging, demonstrating its potential as a potent and well-tolerated oral treatment for gout. The significant and sustained reduction in serum uric acid levels, coupled with the resolution of tophi, suggests that **Pozdeutinurad** could be a valuable therapeutic option for patients with gout, including those with tophaceous disease. The ongoing Phase 3 program will further delineate the efficacy and safety profile of this promising URAT1 inhibitor.

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